![molecular formula C27H29NO3.C4H4O4 B1147935 Zamifenacin fumarate CAS No. 127308-98-9](/img/structure/B1147935.png)
Zamifenacin fumarate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to fumarate, such as fumaramidine, involves sequential construction of specific templates followed by several chemical reactions including cyclization, deprotonation, and elimination processes (Lamblin et al., 2006). Though direct synthesis information for Zamifenacin fumarate is not detailed in the available resources, methods similar to those used in the synthesis of related compounds could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
This compound's molecular structure and its interaction with muscarinic receptors have been characterized, showing its competitive antagonistic properties across various receptor subtypes. This compound exhibits selectivity for muscarinic M3 receptors, indicating a specific molecular interaction mechanism that could underlie its therapeutic effects (Watson et al., 1995).
Chemical Reactions and Properties
Zamifenacin undergoes extensive metabolism, which includes the opening of the methylenedioxy ring to yield a catechol metabolite. This metabolite is then excreted as a glucuronide conjugate in humans, indicating specific chemical transformations that Zamifenacin undergoes in the body (Beaumont et al., 1996).
Physical Properties Analysis
The synthesis and characterization of Zr-fumarate MOFs have been explored, indicating the potential for modulating the synthesis process to affect crystallinity and physical properties (Wißmann et al., 2012). While not directly related to this compound, studies on fumarate-based frameworks can provide insight into the physical properties relevant to fumarate compounds.
Chemical Properties Analysis
Further insights into the chemical properties of fumarate compounds can be derived from studies on Zr-fumarate MOFs. For instance, the modulated synthesis of Zr-fumarate MOF highlights the role of formic acid as a modulator, influencing crystallinity and chemical stability, which could be relevant for understanding the chemical behavior of this compound in various conditions (Zahn et al., 2015).
Scientific Research Applications
Treatment of Disorders with Altered Smooth Muscle Contractility : Zamifenacin is effective in treating disorders associated with altered smooth muscle contractility, such as irritable bowel syndrome (IBS), chronic obstructive airways disease (COAD), and urinary incontinence. It has shown efficacy in inhibiting gut motility without significant cardiovascular effects or inhibition of salivary secretion (Wallis, 1995).
Selective Muscarinic M3 Receptor Antagonism : In vitro studies have confirmed that Zamifenacin acts as a competitive antagonist with selectivity for muscarinic M3 receptors over M2 receptors. This selectivity is evident in various preparations, including guinea-pig ileum, oesophageal muscularis mucosae, trachea, and bladder (Watson et al., 1995).
Antispasmodic Effect in Diagnostic Procedures : Zamifenacin has been studied for its antispasmodic effects during diagnostic procedures such as double contrast barium enemas (DCBE). However, at prescribed doses, it was found to be an ineffective antispasmodic for DCBE (Hughes et al., 1996).
Application in Motion Sickness : Zamifenacin has shown potential in treating motion sickness. Studies comparing it with hyoscine (scopolamine) found similar increases in tolerance to motion challenges with both drugs, suggesting efficacy against motion sickness (Golding & Stott, 1997).
Pharmacokinetics and Metabolism : Zamifenacin undergoes rapid metabolism in liver microsomes, with significant plasma protein binding and metabolic clearance. Its metabolism primarily involves the opening of the methylenedioxy ring to yield a catechol metabolite (Beaumont et al., 1996).
Toxicity Studies : Studies on primary hepatocyte cultures from different species indicated that canine hepatocytes were most sensitive to the cytotoxic effects of Zamifenacin. The drug's metabolites, particularly the O-methylated product, demonstrated more toxicity than the parent drug (Amacher et al., 1998).
Mechanism of Action
Target of Action
Zamifenacin fumarate, also known as UK-76654, is a selective antagonist of the muscarinic M3 receptor . The M3 receptor is a type of muscarinic acetylcholine receptor that plays a crucial role in the contraction of smooth muscles and the regulation of endocrine gland secretions .
Mode of Action
This compound works by selectively antagonizing the muscarinic M3 receptor . This means it binds to the M3 receptor and inhibits its function, thereby preventing the receptor from responding to its natural ligand, acetylcholine . This inhibition results in decreased contractions of smooth muscles, such as those found in the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway. By inhibiting the M3 receptor, this compound disrupts the normal signaling process, leading to decreased muscle contractions . This can have downstream effects on various physiological processes, particularly those related to gastrointestinal motility .
Pharmacokinetics
This compound is rapidly metabolized in vitro by liver microsomes from rat, dog, and man . It exhibits extensive plasma protein binding, with human plasma showing 20 and 10-fold higher binding than that in rat and dog respectively . Following oral administration, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse. Oral clearance in humans is low as a result of increased metabolic stability and increased plasma protein binding compared with animals .
Result of Action
The primary result of this compound’s action is the inhibition of gastrointestinal motility . This is due to its antagonistic effect on the M3 receptor, which plays a key role in the contraction of smooth muscles in the gastrointestinal tract . By inhibiting these contractions, this compound can help to alleviate symptoms associated with conditions such as irritable bowel syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its metabolism and efficacy. Additionally, individual variations in liver function and plasma protein levels can impact the drug’s bioavailability and therapeutic effect
properties
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKTAIGYOVZEZ-ZHWJIHCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127308-98-9 | |
Record name | Zamifenacin fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZAMIFENACIN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCS9BM2UNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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